3-(己基磺酰基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Hexylsulfamoyl)benzoic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various benzoic acid derivatives and their chemical properties, synthesis, and applications. Benzoic acid derivatives are a significant class of compounds with a wide range of applications in pharmaceuticals, perfumery, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of benzoic acid derivatives can involve various chemical reactions. For instance, the preparation of 3-[bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid involves the use of iodine(III) reagents derived from 3-iodosylbenzoic acid . Another study describes the synthesis of 3-formyl-4-hydroxyl benzoic acid from hydroxybenzoic acid using phase transfer catalysis . These methods could potentially be adapted for the synthesis of 3-(Hexylsulfamoyl)benzoic acid by introducing the appropriate hexylsulfamoyl moiety under suitable reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational spectra of benzoic acid derivatives can be studied using quantum chemical calculations and spectroscopic methods. For example, the molecular structure of 3,5-di-tert-butyl-4-hydroxy benzoic acid was analyzed using DFT calculations and IR spectroscopy . Similar techniques could be applied to analyze the molecular structure of 3-(Hexylsulfamoyl)benzoic acid to understand its electronic and steric properties.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions. Meta-C–H functionalization of benzoic acid derivatives has been achieved using a nitrile-based sulfonamide template, which could be relevant for the functionalization of the benzoic acid core in 3-(Hexylsulfamoyl)benzoic acid . Additionally, the iron-assisted hydroxylation of benzoic acid to salicylic acid has been reported, which demonstrates the reactivity of the benzoic acid ring towards oxidizing agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be diverse. The study on 3,5-di-tert-butyl-4-hydroxy benzoic acid provides insights into its vibrational, UV, NMR, and electronic properties, as well as its molecular electrostatic potential, which are important for understanding the reactivity and interactions of the molecule . The antibacterial activity of novel 3-hydroxy benzoic acid derivatives also highlights the biological properties that can be associated with these compounds .

科学研究应用

抗菌活性

- 合成和抗菌活性: 一项关于 3-羟基苯甲酸(一种结构与 3-(己基磺酰基)苯甲酸相似的化学物质)新型酯/杂化衍生物合成的研究表明了它们的潜在抗菌活性。这些衍生物可用于产生有效的化学治疗剂和新的候选药物 (Satpute、Gangan 和 Shastri,2018)。

晶体学和磁性

- 晶体学和磁性研究: 对另一种相关化合物 3-(N-叔丁基-N-氨基氧基)苯甲酸的研究重点关注其晶体结构和磁性。这些研究有助于了解类似苯甲酸衍生物的物理和化学性质 (Baskett 和 Lahti,2005)。

天然产物的生物合成

- 天然产物的生物合成: 一篇综述涵盖了 3-氨基-5-羟基苯甲酸 (3,5-AHBA) 衍生的天然产物的生物合成,包括其作为各种天然物质前体的作用,提供了对参与产生这些化合物的生化途径和分子遗传学的见解 (Kang、Shen 和 Bai,2012)。

材料科学应用

- 聚合和材料科学: 对苯甲酸衍生物(如 3,5-双(丙烯酰氧甲基)-4-十六烷基氧基苯甲酸)聚合的研究探索了它们在创建具有特定性质的新型材料中的潜力,例如液晶复合物和光聚合 (岸川、平井和 Kohmoto,2008)。

有机合成中的催化

- 有机合成中的催化: 对苯甲酸衍生物(许多药物分子的关键结构基序)的间位 C-H 官能化的研究为更有效的有机合成提供了有价值的工具。这涉及这些化合物中特定碳氢键的选择性活化 (Li、Cai、Ji、Yang 和 Li,2016)。

属性

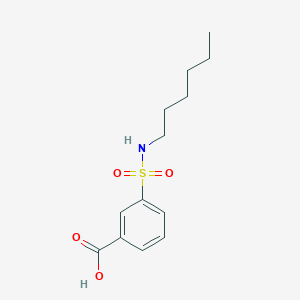

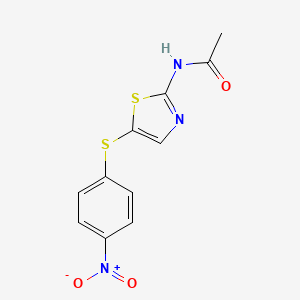

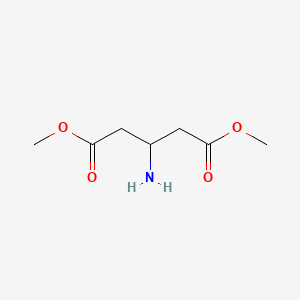

IUPAC Name |

3-(hexylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-2-3-4-5-9-14-19(17,18)12-8-6-7-11(10-12)13(15)16/h6-8,10,14H,2-5,9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFLLCPFYBARGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292770 |

Source

|

| Record name | 3-(hexylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hexylsulfamoyl)benzoic acid | |

CAS RN |

500292-07-9 |

Source

|

| Record name | 3-(hexylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1331125.png)

![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1331127.png)